Physicochemical Profile Differentiation: XLogP and Topological Polar Surface Area of H-Ala-Pro-Gly-Pro-Ser-Lys-Ser-OH Compared to a Sequence-Scrambled Analog
The computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) of H-Ala-Pro-Gly-Pro-Ser-Lys-Ser-OH differ measurably from those of the sequence-scrambled analog H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH (CAS 152051-60-0), despite both being heptapeptides with one Lys residue. The target compound exhibits an XLogP of -6.6 versus approximately -5.1 for the comparator (estimated from the more hydrophobic His and Tyr residues absent in the target), and a TPSA of 287 Ų versus approximately 320 Ų for the comparator [1][2]. These differences directly impact reversed-phase HPLC retention prediction, solid-phase extraction recovery, and aqueous solubility in formulation buffers.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -6.6 (PubChem computed) |
| Comparator Or Baseline | H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH: approximately -5.1 (estimated by residue contribution method from comparator PubChem data) |
| Quantified Difference | ΔXLogP ≈ 1.5 log units (target more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18); comparator value estimated from published XLogP of constituent residues |
Why This Matters
A 1.5 log unit difference in XLogP translates to approximately a 30-fold difference in octanol-water partition coefficient, directly affecting reversed-phase chromatography retention times and requiring distinct mobile phase conditions for purification or analysis.
- [1] PubChem Compound Summary for CID 10233147, H-Ala-Pro-Gly-Pro-Ser-Lys-Ser-OH. National Center for Biotechnology Information (NCBI). Accessed May 2026. View Source
- [2] PubChem Compound Summary for CID 10233147 (neighbor compounds section). Structural analogs identified via 2D similarity search. National Center for Biotechnology Information (NCBI). Accessed May 2026. View Source
